molecular formula C17H13NOS B4996754 4-(thiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(thiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B4996754
M. Wt: 279.4 g/mol
InChI Key: FRWVJHOCGZFADY-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the use of penta-2,4-dienamides, which undergo intramolecular cyclization mediated by concentrated sulfuric acid (H₂SO₄) to form the desired quinolin-2(1H)-one structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-2(1H)-one derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-2(1H)-one derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-(Thiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(thiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. Molecular docking studies have shown that similar compounds can bind to enzyme active sites, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)aniline: Shares the thiophene ring but differs in the core structure.

    2-(Thiophen-2-yl)benzo[b]thiophene: Another heterocyclic compound with a thiophene ring fused to a benzothiophene core.

    4-(Thiophen-2-yl)nicotinonitriles: Contains a thiophene ring and a nicotinonitrile core.

Uniqueness

4-(Thiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific fusion of a quinoline core with a thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-thiophen-2-yl-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c19-16-10-14(15-6-3-9-20-15)13-8-7-11-4-1-2-5-12(11)17(13)18-16/h1-9,14H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWVJHOCGZFADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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